Pyridoxamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyridoxamine dihydrochloride and its derivatives involves various chemical modifications of the pyridoxine structure. The wide possibilities for chemical modification make pyridoxamine a target for the design of novel drugs. Shtyrlin et al. (2019) summarize the methods for synthesis and the key pharmacological properties of pyridoxine derivatives, including pyridoxamine and pyridoxal derivatives, highlighting the significant pharmacologically active pyridoxine derivatives reported in modern scientific and patent sources (Shtyrlin et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridoxamine dihydrochloride comprises a pyridine ring bound to an amine group and two hydrochloride ions. This structure facilitates its role as a coenzyme in a variety of enzymatic reactions. The molecular structure's versatility allows for its involvement in numerous biochemical pathways and its utility in drug design due to the ease of chemical modification.
Chemical Reactions and Properties
Pyridoxamine participates in transamination reactions, where it acts as a coenzyme for aminotransferase enzymes, facilitating the transfer of amino groups between amino acids and alpha-keto acids. This reaction is fundamental in the synthesis and breakdown of amino acids, affecting protein metabolism and biosynthesis of neurotransmitters. Paiardini et al. (2017) discuss the structural determinants shared by enzymes involved in these reactions, emphasizing the importance of certain residues and regions for catalytic competence (Paiardini et al., 2017).
Physical Properties Analysis
Pyridoxamine dihydrochloride is a white to off-white crystalline powder, soluble in water, which facilitates its biological availability and function as a coenzyme in aqueous environments within the body. Its solubility in water is essential for its participation in hydrophilic reaction environments where enzymatic reactions typically occur.
Chemical Properties Analysis
The chemical properties of pyridoxamine dihydrochloride, such as its ability to form Schiff bases with aldehydes and ketones, play a crucial role in its biological activity. These Schiff base formations are central to the enzymatic reactions involving amino group transfers. Furthermore, its role in inhibiting the formation of advanced glycation end-products (AGEs) highlights its potential therapeutic applications beyond its coenzyme function, as discussed by Telen (2020) in the context of sickle cell disease (Telen, 2020).
Scientific Research Applications
Inhibition of Lipid Peroxidation : A study found that pyridoxamine effectively inhibits lipid hydroperoxide-derived modifications to human serum albumin, which might prevent protein damage and diseases related to oxidative stress (Lee, Matsunaga, & Oe, 2018).
Impact on Bacterial Growth : Pyridoxal hydrochloride or pyridoxamine dihydrochloride aids the recovery of nutritionally variant streptococci in sheep blood agar, but may inhibit the growth of Streptococcus pyogenes and affect the laboratory recognition of other streptococci (Reimer & Reller, 1983).
Treatment for Chronic Conditions : Pyridoxamine shows potential as a treatment for chronic conditions by inhibiting the Maillard reaction and scavenging toxic carbonyl products, making it a candidate for managing diseases like diabetes (Voziyan & Hudson, 2005).
Diabetic Complications : It has been suggested as an inhibitor of advanced glycation and lipoxidation reactions, which could reduce lipid levels and protect against diabetic complications (Metz, Alderson, Thorpe, & Baynes, 2003).
Nephropathy in Diabetes : Pyridoxamine may reduce serum creatinine levels in patients with overt nephropathy and type 1 or type 2 diabetes, providing a foundation for further evaluation in diabetic nephropathy (Williams et al., 2007).
Chemical Reactions with Carbonyl Compounds : Pyridoxamine forms Schiff bases with certain aldehydes and ketones, and its end-product is in equilibrium with its hemiaminal form, highlighting the importance of considering isomeric equilibrium in studying vitamin B6 derivatives (Adrover et al., 2009).
Protective Effects in Kidney Cells : Pyridoxamine protects kidney cells from damage caused by reactive carbonyl species, potentially improving the treatment of diabetic nephropathy (Chetyrkin et al., 2008).
Antioxidant Activity : Its primary antioxidant activity plays a crucial role in inhibiting the formation of advanced glycation end products, which are linked to various human diseases (Ramis et al., 2019).
Analytical Method Development : A recent study developed a precise and reproducible RP-HPLC method for the simultaneous estimation of Pyridoxamine dihydrochloride and Acetylcysteine in tablet formulations, demonstrating its application in pharmaceutical analysis (Ghule, Tamboli, & Patil, 2021).
Water Quality Testing : Pyridoxamine has been used in a novel, environmentally friendly colorimetric method to quantify residual chlorine in water, with a detection limit of 0.12 mg Cl2/L (Kaarsholm et al., 2021).
Safety And Hazards
Pyridoxamine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
Pyridoxamine has been used in trials studying the treatment of Kidney Stones . It has been investigated for clinical utility in the treatment of diabetic nephropathy . In other preclinical research, pyridoxamine may be efficacious in treating diabetic neuropathy and retinopathy associated with diabetes and kidney stone disease . It was more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine .
properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCOANXZNKMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045088 | |
Record name | Pyridoxamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] | |
Record name | Pyridoxamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000144 [mmHg] | |
Record name | Pyridoxamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyridoxamine dihydrochloride | |
CAS RN |
524-36-7, 1173023-45-4 | |
Record name | Pyridoxamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1173023-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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